2-Allyl-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

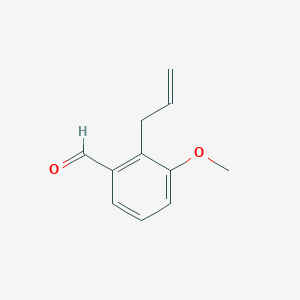

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOUDZFBMYRNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457194 | |

| Record name | 2-allyl-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94956-98-6 | |

| Record name | 2-allyl-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allyl-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 2-allyl-3-methoxybenzaldehyde (CAS No. 94956-98-6), a valuable aromatic aldehyde intermediate in the fragrance, pharmaceutical, and fine chemical industries.[1] The elucidated three-step synthesis commences with the readily available 3-hydroxybenzaldehyde and leverages a strategic O-allylation, followed by a regioselective thermal Claisen rearrangement, and culminates in a final methylation step. This document delves into the mechanistic underpinnings of each transformation, provides detailed experimental protocols, and presents characterization data to ensure the synthesis of the target molecule with high fidelity. The content is tailored for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical guidance for the preparation of this versatile chemical building block.

Introduction and Strategic Overview

This compound is an aromatic aldehyde whose utility stems from its unique trifunctional nature, incorporating a reactive aldehyde, an allyl group amenable to further chemical modification, and a methoxy moiety influencing its electronic and steric properties.[1] These functional groups provide multiple handles for synthetic transformations, making it a key precursor for the synthesis of complex molecules, including heterocyclic compounds and other bioactive agents.[1]

The synthetic strategy detailed herein is predicated on a logical and efficient three-step sequence, which is both scalable and reproducible. The core of this approach is the venerable Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2] The overall synthetic workflow is depicted below:

Caption: A three-step synthetic pathway to this compound.

Mechanistic Insights and Rationale

A profound understanding of the underlying reaction mechanisms is paramount for successful synthesis, enabling troubleshooting and optimization.

2.1. Step 1: O-Allylation via Williamson Ether Synthesis

The initial step involves the O-allylation of 3-hydroxybenzaldehyde to form the key intermediate, 3-(allyloxy)benzaldehyde. This transformation is typically achieved through a Williamson ether synthesis. The reaction proceeds via the deprotonation of the phenolic hydroxyl group by a mild base, such as potassium carbonate, to generate a nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide, most commonly allyl bromide.

2.2. Step 2: The Regioselective[1][1]-Sigmatropic Claisen Rearrangement

The cornerstone of this synthesis is the aromatic Claisen rearrangement, a[1][1]-sigmatropic rearrangement.[2] When 3-(allyloxy)benzaldehyde is heated, the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring.[3][4] The regioselectivity of this rearrangement is a critical consideration. In the case of a meta-substituted allyl aryl ether, the position of the substituent dictates the preferred site of allylation. Electron-withdrawing groups, such as the aldehyde moiety in our substrate, at the meta-position direct the incoming allyl group to the ortho-position between the oxygen and the electron-withdrawing group (the C2 position).[2] This directing effect ensures the formation of the desired 2-allyl-3-hydroxybenzaldehyde isomer. The reaction proceeds through a concerted, pericyclic transition state.[2]

Caption: Mechanism of the Claisen rearrangement of 3-(allyloxy)benzaldehyde.

2.3. Step 3: Methylation of the Phenolic Hydroxyl Group

The final step is the methylation of the newly formed phenolic hydroxyl group in 2-allyl-3-hydroxybenzaldehyde to yield the target molecule. This is another example of the Williamson ether synthesis. A suitable methylating agent, such as dimethyl sulfate or methyl iodide, is employed in the presence of a base to deprotonate the phenol.

Detailed Experimental Protocols

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Hydroxybenzaldehyde | 122.12 | ≥98% | Sigma-Aldrich |

| Allyl bromide | 120.98 | ≥98% | Sigma-Aldrich |

| Potassium carbonate | 138.21 | ≥99% | Sigma-Aldrich |

| Acetone | 58.08 | ACS grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Sigma-Aldrich |

| Diethyl ether | 74.12 | Anhydrous | Fisher Scientific |

| Magnesium sulfate | 120.37 | Anhydrous | Sigma-Aldrich |

| Methyl iodide | 141.94 | ≥99% | Sigma-Aldrich |

| Sodium hydroxide | 40.00 | ≥97% | Sigma-Aldrich |

| Hydrochloric acid | 36.46 | 1 M solution | Fisher Scientific |

| Toluene | 92.14 | Anhydrous | Sigma-Aldrich |

3.2. Step 1: Synthesis of 3-(Allyloxy)benzaldehyde

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 3-(allyloxy)benzaldehyde as a crude product, which can be used in the next step without further purification.

3.3. Step 2: Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement

-

Place the crude 3-(allyloxy)benzaldehyde in a round-bottom flask equipped with a reflux condenser.

-

Heat the neat oil to a temperature of 180-220 °C in an oil bath.[3]

-

Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The crude 2-allyl-3-hydroxybenzaldehyde can be purified by column chromatography on silica gel.

3.4. Step 3: Synthesis of this compound

-

Dissolve 2-allyl-3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or methanol.

-

Add a base, for example, potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.).

-

To this mixture, add the methylating agent, such as dimethyl sulfate (1.2 eq.) or methyl iodide (1.2 eq.), dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol [5] |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 94956-98-6[5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the aldehyde proton (~10 ppm), aromatic protons in the range of 7-7.5 ppm, a multiplet for the vinyl proton of the allyl group (~5.9-6.1 ppm), two doublets for the terminal vinyl protons (~5.1-5.3 ppm), a doublet for the allylic methylene protons (~3.4-3.6 ppm), and a singlet for the methoxy protons (~3.9 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), vinyl carbons of the allyl group (~115 and ~135 ppm), the allylic methylene carbon (~35 ppm), and the methoxy carbon (~56 ppm).

-

IR (neat, cm⁻¹): Characteristic absorptions would be observed for the aldehyde C=O stretch (~1690 cm⁻¹), C-H stretch of the aldehyde (~2820 and ~2720 cm⁻¹), aromatic C=C stretching (~1600 and ~1470 cm⁻¹), and C-O stretching of the ether (~1250 and ~1050 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 176.

Safety and Handling

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Allyl bromide and methyl iodide are toxic and lachrymatory; handle with extreme care.

-

Dimethyl sulfate is a potent carcinogen and should be handled with appropriate safety precautions.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route detailed in this guide, centered around a regioselective Claisen rearrangement, provides a reliable and efficient method for the preparation of this compound. By understanding the mechanistic principles and adhering to the outlined experimental protocols, researchers can confidently synthesize this valuable intermediate for a wide range of applications in chemical synthesis and drug discovery.

References

-

PrepChem. (n.d.). Synthesis of 3-allyloxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. RSC Advances, 9(58), 33957-33961. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Allyl-3-methoxybenzaldehyde

An In-Depth Technical Guide to 2-Allyl-3-methoxybenzaldehyde

Introduction

This compound, also known by its IUPAC name 3-methoxy-2-prop-2-enylbenzaldehyde, is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its unique molecular architecture, featuring an aldehyde, an allyl group, and a methoxy group on a benzene ring, provides multiple reactive sites for constructing complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, a plausible synthetic route, characterization methods, and its applications, particularly for professionals in pharmaceutical research and fine chemical development. The presence of these distinct functional groups makes it a valuable building block in the synthesis of novel compounds for the fragrance and pharmaceutical industries.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for handling, storage, and designing synthetic transformations. Data is primarily computed and sourced from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1][3] |

| IUPAC Name | 3-methoxy-2-prop-2-enylbenzaldehyde | [1] |

| CAS Number | 94956-98-6 | [1][4] |

| Appearance | Colorless to yellow liquid (Predicted) | [2] |

| Boiling Point | 269.6 ± 25.0 °C (Predicted) | [5] |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI | InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3 | [1] |

| InChIKey | OQOUDZFBMYRNCD-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=CC=C(C=C1)C=O | [1] |

Molecular Structure and Reactivity

The reactivity of this compound is dictated by its three key functional groups: the aldehyde, the allyl group, and the methoxy-substituted aromatic ring. Understanding the interplay of these groups is crucial for predicting its chemical behavior.

Caption: 2D structure of this compound highlighting key functional groups.

-

Aldehyde Group (-CHO): The carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack. This allows for a wide range of reactions, including Wittig reactions, Grignard additions, reductions to an alcohol, and oxidations to a carboxylic acid.

-

Allyl Group (-CH₂CH=CH₂): The double bond of the allyl group is a nucleophilic center, susceptible to electrophilic addition reactions. Its presence allows for further modifications such as oxidation, reduction, or cyclization, which are valuable for creating complex molecular scaffolds.[2]

-

Aromatic Ring: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions relative to it. The steric hindrance from the adjacent allyl and aldehyde groups will significantly influence the regioselectivity of such reactions.

Synthetic Pathway: A Conceptual Protocol

While numerous suppliers offer this compound, understanding its synthesis is vital for custom modifications. A highly plausible and efficient method for its preparation is via a Claisen rearrangement of 3-methoxy-2-(prop-2-en-1-yloxy)benzaldehyde, which itself can be synthesized from commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Experimental Protocol:

-

Step 1: O-Allylation of o-Vanillin.

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a weak base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Add allyl bromide (1.2 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure to yield the allyl ether intermediate.

-

-

Step 2: Claisen Rearrangement.

-

The crude 3-methoxy-2-(prop-2-en-1-yloxy)benzaldehyde is heated neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline.

-

The temperature is raised to approximately 180-220°C to induce the thermal[3][3]-sigmatropic rearrangement.

-

The reaction progress is monitored by TLC or GC-MS.

-

Once the rearrangement is complete, the mixture is cooled, and the product, this compound, is purified using column chromatography on silica gel.

-

Caption: Proposed two-step synthesis of this compound from o-vanillin.

Spectroscopic Characterization Profile (Predicted)

For unambiguous identification, spectroscopic analysis is essential. The following are the expected spectral characteristics based on the molecule's structure.

-

¹H NMR (in CDCl₃, 400 MHz):

-

Aldehyde Proton: A singlet around δ 9.8-10.0 ppm.

-

Aromatic Protons: Three protons in the aromatic region (δ 6.8-7.8 ppm), likely appearing as complex multiplets or doublets of doublets due to their coupling.

-

Allyl Protons:

-

A multiplet for the internal vinyl proton (-CH=) around δ 5.9-6.1 ppm.

-

Two doublets for the terminal vinyl protons (=CH₂) around δ 5.0-5.2 ppm.

-

A doublet for the methylene protons (-CH₂-) attached to the ring around δ 3.4-3.6 ppm.

-

-

Methoxy Protons: A sharp singlet for the -OCH₃ group around δ 3.9 ppm.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

Aldehyde Carbonyl: δ ~191 ppm.

-

Aromatic Carbons: Signals between δ 110-160 ppm. The carbon bearing the methoxy group will be downfield, while the carbon bearing the aldehyde will also be distinct.

-

Allyl Carbons: Signals around δ 136 ppm (-CH=), δ 116 ppm (=CH₂), and δ 35 ppm (-CH₂-).

-

Methoxy Carbon: Signal around δ 56 ppm.

-

-

Infrared (IR) Spectroscopy (Neat, cm⁻¹):

-

C=O Stretch (Aldehyde): Strong, sharp band around 1690-1710 cm⁻¹.

-

C=C Stretch (Aromatic & Alkene): Medium bands around 1600 cm⁻¹ and 1640 cm⁻¹.

-

C-H Stretch (Aromatic & Alkene): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C-O Stretch (Ether): Strong band around 1250 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 176.

-

Key Fragments: Loss of H radical (M-1) at m/z = 175, loss of the formyl group (M-29) at m/z = 147, and cleavage of the allyl group.

-

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from its capacity to serve as a scaffold for more complex chemical entities.

-

Pharmaceutical Synthesis: Substituted benzaldehydes are crucial precursors in drug discovery.[6] The unique functional arrangement in this molecule makes it a promising starting material for synthesizing novel heterocyclic compounds and other bioactive molecules.[2] For instance, structurally related compounds are used as intermediates for phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases.[6] The aldehyde can be used to build Schiff bases or other nitrogen-containing heterocycles, while the allyl group offers a handle for late-stage diversification of a drug candidate.

-

Fragrance and Flavor Industry: Aromatic aldehydes are foundational in the fragrance industry.[2] This compound can serve as a building block for creating new aroma chemicals with potentially unique floral, spicy, or sweet notes.[2] The allyl group can be modified to produce different scent profiles.

-

Fine and Specialty Chemicals: The reactivity of the aldehyde group is utilized in the synthesis of dyes, polymer additives, and other specialty chemicals where precise aromatic functionalization is required.[2]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

PubChem. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ExporterIndia. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95%. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Pogostone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-anisaldehyde, 135-02-4. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Allyl-3-hydroxy-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Alkali Scientific. (n.d.). m-Anisaldehyde, 1 X 100 g (129658-100G). Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

Food and Chemical Toxicology. (n.d.). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]

-

ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.

-

NIST WebBook. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C11H12O2 | CID 11159623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. leapchem.com [leapchem.com]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | 94956-98-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Allyl-3-methoxybenzaldehyde: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of 2-Allyl-3-methoxybenzaldehyde (CAS No. 94956-98-6), a key aromatic aldehyde intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's structural and physicochemical properties, provides detailed synthetic pathways with mechanistic insights, discusses its spectroscopic signature, and explores its critical role as a precursor in the synthesis of complex pharmaceutical agents.

Compound Identification and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative featuring an allyl group ortho to the aldehyde and a methoxy group in the meta position. These functional groups provide distinct reactive handles for synthetic transformations, making it a valuable building block in organic synthesis.

Structure and Identification:

-

IUPAC Name : 3-methoxy-2-(prop-2-en-1-yl)benzaldehyde[3]

-

Synonyms : Benzaldehyde, 3-methoxy-2-(2-propenyl)-; 2-allyl-3-methoxy-benzaldehyde[3]

The fundamental structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key computed physicochemical properties for this compound, providing essential data for experimental planning and characterization.

| Property | Value | Source |

| Molecular Weight | 176.21 g/mol | [1][2][3] |

| Exact Mass | 176.083729621 Da | [3] |

| Boiling Point (Predicted) | 269.6 ± 25.0 °C | [2][5] |

| Density (Predicted) | 1.039 ± 0.06 g/cm³ | [2][5] |

| XLogP3 (Predicted) | 2.4 | [3] |

| SMILES | O=Cc1cccc(OC)c1CC=C | [1][5] |

| InChIKey | OQOUDZFBMYRNCD-UHFFFAOYSA-N | [3][5] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in literature as a final product but rather as a modifiable intermediate. A logical and robust synthetic route involves a two-step process starting from 3-hydroxybenzaldehyde: (1) O-allylation to form an allyl ether intermediate, (2) a thermal[3][3]-sigmatropic Claisen rearrangement to install the allyl group at the C2 position, followed by (3) methylation of the resulting phenol. However, a more direct route starts from 3-methoxybenzaldehyde, which is challenging due to electronic effects. A more feasible pathway involves the Claisen rearrangement of 3-(allyloxy)benzaldehyde followed by methylation.

A related and well-documented procedure is the synthesis of the direct precursor, 2-allyl-3-hydroxybenzaldehyde, which can then be methylated in a standard Williamson ether synthesis.[6]

Caption: Proposed three-step synthesis of this compound.

Mechanistic Insight: The Aromatic Claisen Rearrangement

The cornerstone of this synthesis is the aromatic Claisen rearrangement.[3][7] This reaction is a concerted, pericyclic[3][3]-sigmatropic rearrangement where an allyl phenyl ether thermally rearranges to an ortho-allyl phenol. The reaction proceeds through a cyclic, six-membered chair-like transition state. Following the rearrangement, the intermediate cyclohexadienone rapidly tautomerizes to re-establish aromaticity, yielding the thermodynamically stable phenolic product.[8] The regioselectivity is generally high for the ortho-position unless both ortho-positions are blocked, which would then lead to a subsequent Cope rearrangement to the para-position.[7]

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1 & 2: Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement This protocol is adapted from a patented procedure for the synthesis of this key intermediate.[6]

-

O-Allylation: To a solution of 3-hydroxybenzaldehyde (1 eq.) in acetone, add potassium carbonate (2.5 eq.). Stir the suspension vigorously.

-

Add allyl bromide (1.2 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure to yield crude 3-(allyloxy)benzaldehyde.

-

Claisen Rearrangement: In a flask equipped with a mechanical stirrer and reflux condenser, add the crude 3-(allyloxy)benzaldehyde (1 eq.) to a high-boiling solvent such as cis/trans-decalin.

-

Heat the mixture to reflux (approx. 190-200 °C) under an inert atmosphere (e.g., Nitrogen).

-

Monitor the reaction by TLC. The rearrangement is typically complete within 1-2 hours.

-

Cool the reaction mixture. The product, 2-allyl-3-hydroxybenzaldehyde, can be purified via vacuum distillation or column chromatography on silica gel.

Step 3: Methylation to this compound This step is a standard Williamson ether synthesis.

-

Dissolve 2-allyl-3-hydroxybenzaldehyde (1 eq.) in a suitable solvent such as acetone or DMF.

-

Add an excess of a mild base, such as potassium carbonate (1.5 - 2.0 eq.).

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq.), dropwise at room temperature. Caution: Methylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or vacuum distillation.

Spectroscopic Signature Analysis (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton (CHO): A singlet expected around δ 9.9-10.1 ppm.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring, likely appearing as a multiplet or distinct signals between δ 6.9-7.6 ppm. The proton between the aldehyde and allyl groups will be influenced by both.

-

Allyl Methylene (Ar-CH₂-): A doublet around δ 3.4-3.6 ppm.

-

Allyl Methine (-CH=): A multiplet (ddt) in the range of δ 5.9-6.1 ppm.

-

Allyl Vinyl (C=CH₂): Two multiplets corresponding to the terminal vinyl protons, expected around δ 5.0-5.2 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

Aldehyde Carbonyl (C=O): Signal expected around δ 192-194 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals expected between δ 110-160 ppm. The carbon bearing the methoxy group (C-O) will be downfield (~159 ppm), while the carbon attached to the aldehyde (C-CHO) will be around 137 ppm.

-

Allyl Carbons: Three signals: ~136 ppm (-CH=), ~116 ppm (=CH₂), and ~35 ppm (Ar-CH₂-).

-

Methoxy Carbon (OCH₃): Signal expected around δ 55-56 ppm.

Applications in Drug Development & Medicinal Chemistry

This compound and its direct precursor, 2-allyl-3-hydroxybenzaldehyde, are valuable intermediates in the synthesis of prostacyclin analogs, which are potent vasodilators and inhibitors of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH).[9]

Role as a Precursor to Treprostinil Intermediates:

The primary documented application in drug development is its structural relationship to key intermediates in the synthesis of Treprostinil .[4][10] Patents reveal that 2-allyl-3-hydroxybenzaldehyde is a critical starting point.[4][6] The phenolic hydroxyl group of this precursor is alkylated with various groups to build the complex side chain of Treprostinil. While methylation to form the title compound is one possibility, other alkylating agents like benzyl bromide or methyl bromoacetate are used to construct more advanced intermediates.[4]

The synthetic utility stems from the molecule's orthogonal functional groups:

-

The aldehyde provides a handle for chain extension or cyclization, often serving as the electrophilic partner in condensation or addition reactions.

-

The allyl group can be further functionalized (e.g., via oxidation, hydroboration) or can be a key structural element for receptor binding.

-

The methoxy group (or the precursor hydroxyl group) is crucial for forming the ether linkage that constitutes the side chain of Treprostinil.

Caption: Synthetic utility of the 2-allyl-3-hydroxy/methoxybenzaldehyde scaffold.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on structurally related aromatic aldehydes, appropriate precautions should be taken.

-

Hazard Class : Expected to be an irritant. Compounds like 2-allyl-3-hydroxybenzaldehyde are classified as causing skin and serious eye irritation.[11]

-

Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage : Store in a cool, dry place away from oxidizing agents. An inert atmosphere is recommended for long-term storage to prevent oxidation of the aldehyde group.[1]

Conclusion

This compound is a strategically important synthetic intermediate whose value is primarily realized in its role as a precursor to more complex molecules, most notably in the synthesis of the pharmaceutical agent Treprostinil. Its synthesis, anchored by the classic Claisen rearrangement, provides access to a versatile scaffold. While detailed characterization data is sparse in public literature, its properties can be reliably inferred from established chemical principles and related structures. For medicinal chemists and drug development professionals, understanding the reactivity of its functional groups is key to leveraging this compound for the construction of novel therapeutic agents.

References

-

ChemBK. This compound. [Link]

-

PubChem. This compound | C11H12O2 | CID 11159623. National Center for Biotechnology Information. [Link]

- Google Patents. EP2576492B1 - Treprostinil production.

-

PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

- Google Patents.

-

Stanford University. THE THERMAL[3][3] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

WIPO Patentscope. WO/2012/009816 SYNTHESIS OF TREPROSTINIL AND INTERMEDIATES USEFUL THEREIN. [Link]

-

PubChem. 2-Allyl-3-hydroxybenzaldehyde | C10H10O2 | CID 2775156. National Center for Biotechnology Information. [Link]

-

UCL Discovery. Synthetic routes to treprostinil N-acyl methylsulfonamide. [Link]

Sources

- 1. Buy 2-Allyl-3,4-dimethoxybenzaldehyde | 92345-90-9 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. EP2576492B1 - Treprostinil production - Google Patents [patents.google.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. 94956-98-6 | this compound | Treprostinil | Ambeed.com [ambeed.com]

- 11. 2-Allyl-3-hydroxybenzaldehyde | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-Allyl-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity and stability of 2-Allyl-3-methoxybenzaldehyde. Due to the limited availability of published data on this specific molecule, this document leverages well-established principles of organic chemistry and data from analogous structures to offer a predictive overview. The guide will delve into the reactivity of the key functional groups—the aldehyde, the allyl, and the substituted aromatic ring—providing insights into their electronic and steric effects. Furthermore, potential synthetic routes and key chemical transformations are discussed, supported by detailed experimental protocols. Stability and handling guidelines are also provided to ensure the integrity of the compound in a research setting. This guide is intended to serve as a valuable resource for scientists interested in utilizing this compound as a building block in organic synthesis and drug discovery.

Introduction and Molecular Overview

This compound is a substituted aromatic aldehyde with the molecular formula C₁₁H₁₂O₂.[1] Its structure is characterized by a benzaldehyde core substituted with an allyl group at the 2-position and a methoxy group at the 3-position. The interplay between these three functional groups dictates the molecule's overall reactivity and stability, making it a potentially versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][3]

The aldehyde group is a primary site for nucleophilic additions and redox reactions. The allyl group offers a reactive double bond for various transformations, including oxidations and additions. The methoxy group, an electron-donating substituent, influences the reactivity of both the aldehyde and the aromatic ring. Understanding the chemoselectivity and the specific reactivity of each functional group is crucial for the strategic design of synthetic pathways.[4]

This guide will provide a detailed examination of these aspects, offering a theoretical yet practical framework for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| IUPAC Name | 3-methoxy-2-(prop-2-en-1-yl)benzaldehyde | PubChem[1] |

| CAS Number | 94956-98-6 | PubChem[1] |

| Predicted Boiling Point | 269.6 ± 25.0 °C | ChemicalBook[5] |

| Predicted Density | 1.039 ± 0.06 g/cm³ | ChemicalBook[5] |

Synthesis of this compound

A highly plausible and efficient synthetic route to this compound is through a Claisen rearrangement of the corresponding allyl ether of 3-methoxy-2-bromophenol, followed by metal-halogen exchange and formylation. A more direct and commonly employed method for similar structures is the Claisen rearrangement of an allyl phenyl ether followed by formylation. The Claisen rearrangement is a powerful, thermally-driven[6][6]-sigmatropic rearrangement of allyl phenyl ethers to ortho-allyl phenols.[7][8][9]

2.1. Proposed Synthetic Workflow

The proposed synthesis involves three key steps:

-

Williamson Ether Synthesis: Reaction of 3-methoxyphenol with allyl bromide to form 1-allyloxy-3-methoxybenzene.

-

Claisen Rearrangement: Thermal rearrangement of the allyl ether to 2-allyl-3-methoxyphenol.

-

Formylation: Introduction of the aldehyde group at the ortho position to the hydroxyl group, for example, via the Vilsmeier-Haack or Duff reaction.

2.2. Diagram of Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

2.3. Detailed Experimental Protocol: Claisen Rearrangement

This protocol is a general procedure for the thermal Claisen rearrangement of an allyl phenyl ether.[10]

Materials:

-

1-allyloxy-3-methoxybenzene

-

High-boiling point solvent (e.g., N,N-diethylaniline)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Standard workup and purification reagents (e.g., diethyl ether, HCl, brine, anhydrous MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-allyloxy-3-methoxybenzene (1 equivalent) in N,N-diethylaniline (approximately 5-10 mL per gram of starting material) in a round-bottom flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (typically 180-220 °C).

-

Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with 1 M HCl to remove the N,N-diethylaniline.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-allyl-3-methoxyphenol.

Reactivity of Functional Groups

The reactivity of this compound is a composite of the individual reactivities of its aldehyde, allyl, and substituted aromatic functionalities.

3.1. The Aldehyde Group

The aldehyde group is the most reactive site for nucleophilic addition and redox reactions.[2][4]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The presence of the electron-donating methoxy group at the meta position slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde through a resonance effect.[11][12][13] Therefore, it is expected to be less reactive than benzaldehyde in nucleophilic additions.[14]

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The electron-donating methoxy group is expected to accelerate oxidation reactions by stabilizing the transition state.[11]

-

Reduction: The aldehyde can be reduced to a primary alcohol using standard reducing agents like sodium borohydride or lithium aluminum hydride.

-

Condensation Reactions: It can participate in various condensation reactions such as the Wittig, Knoevenagel, and aldol reactions.[15]

3.2. The Allyl Group

The allyl group provides a site of unsaturation for various transformations.

-

Wacker-Tsuji Oxidation: The terminal double bond of the allyl group can be oxidized to a methyl ketone under palladium catalysis.[16][17][18] This reaction is highly valuable for further functionalization.

-

Epoxidation: The double bond can be epoxidized using peroxy acids (e.g., m-CPBA).

-

Addition Reactions: The double bond can undergo hydrohalogenation, hydration, and other electrophilic addition reactions.

-

Radical Reactions: The allylic position is susceptible to radical substitution, for example, with N-bromosuccinimide (NBS). The stability of the resulting allyl radical is enhanced by resonance.[19]

3.3. The Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution, with the regioselectivity determined by the directing effects of the existing substituents.

-

Directing Effects:

-

Methoxy group (-OCH₃): Strongly activating and ortho, para-directing.

-

Allyl group (-CH₂CH=CH₂): Weakly activating and ortho, para-directing.

-

Aldehyde group (-CHO): Strongly deactivating and meta-directing.

-

The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. Given that the ortho positions to the methoxy group are already substituted, the para position (position 6) is the most activated site for electrophilic substitution.

Key Chemical Transformations

4.1. Wacker-Tsuji Oxidation of the Allyl Group

This reaction converts the terminal alkene of the allyl group into a methyl ketone, providing a valuable synthetic handle.

4.1.1. Reaction Mechanism

Caption: Simplified mechanism of the Wacker-Tsuji oxidation.

4.1.2. Experimental Protocol: Wacker-Tsuji Oxidation

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) as a co-oxidant

-

Dimethylformamide (DMF) and water as solvents

-

Oxygen or air supply

-

Standard workup and purification reagents

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of DMF and water (e.g., 7:1 v/v).

-

Add catalytic amounts of PdCl₂ (e.g., 0.1 equivalent) and a stoichiometric amount of CuCl (e.g., 1-2 equivalents).

-

Bubble oxygen or air through the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Stability and Handling

Aromatic aldehydes, in general, are susceptible to oxidation and polymerization.[6][20][21]

Table 2: Stability and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store in a cool, dry place. | Higher temperatures can accelerate degradation.[22] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the aldehyde group to a carboxylic acid.[6] |

| Light Exposure | Store in an amber or opaque container. | To prevent light-induced degradation.[6] |

| Additives | Consider adding an antioxidant like BHT. | To inhibit radical-mediated polymerization or oxidation.[6][21] |

| Purity | Use high-purity material. | Impurities can catalyze decomposition. |

Conclusion

This compound is a molecule with significant synthetic potential, owing to the versatile reactivity of its constituent functional groups. While specific experimental data for this compound is not abundant, a comprehensive understanding of its chemical behavior can be extrapolated from the well-documented chemistry of substituted benzaldehydes, allylbenzenes, and methoxyarenes. The aldehyde group offers a gateway for nucleophilic additions and redox transformations, the allyl group is amenable to a variety of addition and oxidation reactions, and the aromatic ring can be further functionalized via electrophilic substitution. This guide provides a foundational understanding of the reactivity and stability of this compound, offering researchers a solid starting point for its application in the synthesis of novel compounds for drug discovery and other areas of chemical science.

References

-

Wikipedia. Claisen rearrangement. [Link]

-

Chemistry LibreTexts. 18.5: Reactions of Ethers- Claisen Rearrangement. [Link]

-

Organic Reactions. The Claisen Rearrangement. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. [Link]

-

National Institutes of Health. Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups. [Link]

-

Chemistry LibreTexts. Wacker Oxidation. [Link]

-

Quora. What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. [Link]

-

Allen. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon. [Link]

-

ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

-

Chemistry LibreTexts. 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]

Sources

- 1. This compound | C11H12O2 | CID 11159623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. leapchem.com [leapchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound CAS#: 94956-98-6 [m.chemicalbook.com]

- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicreactions.org [organicreactions.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quora.com [quora.com]

- 13. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 21. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 22. researchgate.net [researchgate.net]

Navigating the Synthesis and Characterization of 2-Allyl-3-methoxybenzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-3-methoxybenzaldehyde, a valuable aromatic aldehyde intermediate. Initial investigations into the natural occurrence of this specific compound have not yielded substantive evidence in peer-reviewed literature, suggesting its primary origin is through chemical synthesis. This document therefore pivots to a detailed exploration of its synthetic pathways, methodologies for its isolation and purification from reaction mixtures, and a thorough analysis of its characterization. We will delve into the common synthetic strategies, providing step-by-step protocols and the scientific rationale behind these choices. Furthermore, this guide will equip researchers, scientists, and drug development professionals with the necessary analytical techniques for quality control and structural verification, supported by expected data and visual workflows.

Introduction: Addressing the Question of Natural Occurrence

While the plant kingdom is a rich source of diverse aromatic compounds, including numerous benzaldehyde derivatives, a thorough review of scientific literature does not reveal any documented isolation of this compound from a natural source. Structurally related compounds, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) from vanilla beans and eugenol (4-allyl-2-methoxyphenol) from cloves, are well-known natural products.[1] However, the specific substitution pattern of this compound suggests it is predominantly a product of synthetic organic chemistry.

This guide acknowledges this critical distinction and will focus on the established synthetic routes, purification strategies, and analytical characterization of this compound. Understanding these aspects is paramount for its application as an intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.[2]

Chemical Synthesis of this compound

The synthesis of this compound typically involves the introduction of an allyl group onto a substituted benzaldehyde backbone. A common and logical precursor for this synthesis is 3-methoxybenzaldehyde.

Synthetic Pathway Overview

A plausible and frequently utilized synthetic approach involves a two-step process: allylation of a suitable precursor followed by a rearrangement reaction. A common starting material is 3-hydroxybenzaldehyde, which can be methylated to 3-methoxybenzaldehyde. However, for the specific synthesis of this compound, a more direct route starting from 3-methoxyphenol is often employed, which is then formylated and allylated. An alternative strategy involves the direct allylation of 3-methoxybenzaldehyde, though this can present challenges with regioselectivity.

The following diagram illustrates a conceptual synthetic workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized in a laboratory setting.

Step 1: O-Allylation of 3-Methoxyphenol

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution.

-

To the stirred suspension, add a molar equivalent of allyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure to yield the crude allyl 3-methoxyphenyl ether.

Step 2: Claisen Rearrangement

-

The crude allyl 3-methoxyphenyl ether is heated to a high temperature (typically 180-220 °C) in a suitable high-boiling solvent or neat.

-

The rearrangement is monitored by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

The resulting product is a mixture of ortho- and para-allyl phenols. The desired ortho-isomer, 2-allyl-3-methoxyphenol, is the major product due to the directing effect of the hydroxyl group.

Step 3: Formylation

-

The crude 2-allyl-3-methoxyphenol is then subjected to a formylation reaction to introduce the aldehyde group. This can be achieved using various methods, such as the Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine in acidic conditions).

-

The reaction mixture is worked up to yield the crude this compound.

Isolation and Purification

The isolation and purification of this compound from the final reaction mixture is crucial to obtain a product of high purity. A combination of extraction and chromatographic techniques is typically employed.

Post-Synthesis Work-up and Extraction

-

The crude reaction mixture is typically neutralized and then extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

-

The organic layers are combined, washed with brine to remove any remaining aqueous-soluble impurities, and dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

The solvent is then removed under reduced pressure to yield the crude product.

Chromatographic Purification

Column chromatography is the most effective method for purifying the crude this compound.

Caption: General workflow for the purification of this compound.

Detailed Column Chromatography Protocol:

-

Stationary Phase: Silica gel (60-120 mesh) is typically used.

-

Mobile Phase: A gradient solvent system of hexane and ethyl acetate is commonly employed. The polarity is gradually increased to elute the desired compound.

-

Procedure:

-

A slurry of silica gel in hexane is packed into a glass column.

-

The crude product is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

-

The column is eluted with the chosen solvent system, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a colorless to pale yellow liquid.[2]

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the aldehyde proton, aromatic protons, methoxy protons, and the protons of the allyl group.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Used to identify the functional groups present. Key expected absorption bands include:

-

A strong C=O stretch for the aldehyde group (around 1680-1700 cm⁻¹).

-

C-H stretches for the aromatic ring and allyl group.

-

C-O stretch for the methoxy group.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[3]

Chromatographic Techniques

Gas Chromatography (GC): An excellent technique for assessing the purity of the volatile this compound. A single, sharp peak would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, particularly for less volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice.

Summary of Physicochemical and Spectroscopic Data

| Property | Expected Value/Data |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Colorless to yellow liquid[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.3 (s, 1H, CHO), 7.4-7.1 (m, 3H, Ar-H), 5.9 (m, 1H, -CH=CH₂), 5.1 (m, 2H, -CH=CH₂), 3.9 (s, 3H, OCH₃), 3.5 (d, 2H, Ar-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~192 (CHO), ~160 (C-OCH₃), ~136 (-CH=CH₂), ~135-120 (Ar-C), ~115 (=CH₂), ~56 (OCH₃), ~30 (Ar-CH₂-) |

| IR (neat, cm⁻¹) | ~2920 (C-H), ~1690 (C=O), ~1580, 1480 (C=C, aromatic), ~1260 (C-O) |

| MS (EI, m/z) | 176 [M]⁺, and characteristic fragment ions |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument used.

Conclusion

While this compound is not found in nature, it remains a significant compound in the realm of synthetic chemistry. This guide has provided a detailed framework for its synthesis, isolation, and comprehensive characterization. By understanding the principles behind the synthetic methodologies and employing robust analytical techniques, researchers can confidently produce and verify this versatile chemical intermediate for its various applications in drug development, fragrance creation, and fine chemical manufacturing. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field, ensuring the quality and integrity of their work.

References

-

Wikipedia. (2024, January 16). Vanillin. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Allyl-3-hydroxy-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1035-1038.

-

ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2019). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Allyl-3-methoxybenzaldehyde Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-allyl-3-methoxybenzaldehyde, its derivatives, and analogs for researchers, scientists, and professionals in drug development. The focus is on the synthesis, characterization, and potential biological activities of this class of compounds, underpinned by established scientific principles and comparative data from structurally related molecules.

Introduction: The Versatility of Benzaldehyde Scaffolds in Medicinal Chemistry

Benzaldehyde and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific functional groups adorning the benzaldehyde core are pivotal in defining the compound's biological efficacy and its mechanism of action.[1] The strategic incorporation of allyl and methoxy groups, as seen in this compound, offers a versatile platform for developing novel therapeutic agents. This guide will delve into the synthetic pathways to access this scaffold, robust methods for its characterization, and an exploration of its therapeutic potential based on the activities of analogous compounds.

Synthesis of this compound: A Strategic Approach

The proposed synthesis initiates with the readily available precursor, 3-hydroxybenzaldehyde, and proceeds through a two-step sequence: O-allylation followed by a thermal Claisen rearrangement.

Proposed Synthetic Pathway

The logical synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Allyloxy)benzaldehyde

This step involves the Williamson ether synthesis to introduce the allyl group onto the hydroxyl moiety of 3-hydroxybenzaldehyde.

-

Reactants:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (solvent)

-

-

Procedure:

-

To a stirred solution of 3-hydroxybenzaldehyde in acetone, add potassium carbonate.

-

Slowly add allyl bromide to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(allyloxy)benzaldehyde.

-

Step 2: Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement

The thermal Claisen rearrangement of 3-(allyloxy)benzaldehyde will yield the ortho-allylated product.[4] This reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.[2] High temperatures are typically required for this transformation.[2][4]

-

Reactant:

-

3-(Allyloxy)benzaldehyde (1.0 eq)

-

-

Procedure:

-

Heat 3-(allyloxy)benzaldehyde neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200-250°C.[4]

-

Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and purify the product by column chromatography to afford 2-allyl-3-hydroxybenzaldehyde.

-

Step 3: Synthesis of this compound

The final step involves the methylation of the hydroxyl group of 2-allyl-3-hydroxybenzaldehyde.

-

Reactants:

-

2-Allyl-3-hydroxybenzaldehyde (1.0 eq)

-

Dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (solvent)

-

-

Procedure:

-

Dissolve 2-allyl-3-hydroxybenzaldehyde in acetone and add potassium carbonate.

-

Add dimethyl sulfate dropwise to the stirred suspension.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the final product, this compound.

-

Structural Elucidation and Characterization

A comprehensive characterization of the synthesized this compound and its intermediates is crucial for confirming their identity and purity. The following analytical techniques are indispensable for this purpose.

Caption: Standard workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will provide information about the proton environment in the molecule. Expected signals would include those for the aldehydic proton (around 9.5-10.5 ppm), aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the characteristic signals of the allyl group (protons on the double bond and the methylene group).

-

¹³C NMR: This will reveal the number of unique carbon atoms and their chemical environments. Key signals to identify would be the carbonyl carbon of the aldehyde (around 190-200 ppm), aromatic carbons, the methoxy carbon, and the carbons of the allyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands to look for are:

-

A strong C=O stretching vibration for the aldehyde group (around 1680-1710 cm⁻¹).

-

C-H stretching of the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹).

-

C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).

-

C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

-

C=C stretching of the allyl group (around 1640 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure. The expected molecular ion peak for C₁₁H₁₂O₂ would be at m/z 176.08.

Biological Significance and Therapeutic Potential: Insights from Analogs

Direct biological data for this compound is limited in the public domain. However, a comparative analysis of structurally similar compounds provides valuable insights into its potential biological activities. Benzaldehyde derivatives are known to possess a wide range of pharmacological properties, with antioxidant and anti-inflammatory effects being particularly prominent.[1]

Predicted Biological Activities

Based on the activities of related benzaldehydes, this compound is predicted to exhibit:

-

Antioxidant Activity: The presence of the methoxy group on the aromatic ring can contribute to radical scavenging activity.

-

Anti-inflammatory Activity: Many benzaldehyde derivatives exert anti-inflammatory effects by modulating key signaling pathways.

Potential Mechanisms of Action

The anti-inflammatory effects of benzaldehyde derivatives are often attributed to their ability to modulate crucial signaling pathways involved in the inflammatory response. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzaldehyde analogs have been shown to inhibit this translocation.

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK pathway is another critical cascade in the inflammatory process, involving a series of protein kinases that are activated by extracellular stimuli. The three main subfamilies are ERKs, JNKs, and p38 MAPKs. Activation of these kinases also leads to the expression of inflammatory mediators.

Caption: Predicted modulation of the MAPK signaling pathway.

Derivatives, Analogs, and Future Directions

The this compound scaffold is a versatile platform for the synthesis of a diverse library of derivatives. The aldehyde functionality can be readily transformed into other groups such as alcohols, carboxylic acids, or used in condensation reactions to form Schiff bases and chalcones.[5][6] The allyl group also provides a handle for further modifications.

Data Summary of Related Benzaldehyde Analogs

To provide a quantitative perspective, the following table summarizes the reported antioxidant activities of some well-studied benzaldehyde derivatives.

| Compound | Antioxidant Activity (IC₅₀, µg/mL) | Reference |

| Vanillin | 0.81 (DPPH assay) | |

| Syringaldehyde | 1.25 (DPPH assay) | |

| Protocatechuic Aldehyde | 0.44 (DPPH assay) |

Note: A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its proposed synthesis and detailed characterization to its predicted biological activities based on compelling data from its structural analogs. The versatile benzaldehyde scaffold, functionalized with both an allyl and a methoxy group, presents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammatory diseases and conditions associated with oxidative stress. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and medicinal chemistry, facilitating further exploration of this intriguing class of compounds.

References

-

Claisen rearrangement. (2023, December 29). In Wikipedia. [Link]

-

Lambert, T. H., & MacMillan, D. W. C. (2002). Development of a new Lewis acid-catalyzed[7][7]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(45), 13446–13447. [Link]

-

Talley, J. J. (1983). Two new abnormal pathways in the para-Claisen rearrangement of 2(allyloxy)- and 2-(crotyloxy)-3-hydroxybenzaldehyde. The Journal of Organic Chemistry, 48(11), 1934-1936. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2775156, 2-Allyl-3-hydroxybenzaldehyde. Retrieved from [Link].

-

García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Organic & Biomolecular Chemistry, 17(30), 7149–7153. [Link]

-

Wang, D., & Gande, S. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(1), 417-424. [Link]

-

Kumar, S., Kumar, A., & Singh, V. K. (2016). Enantioselective allylation of 4-methoxy benzaldehyde with allyl- trichlorosilane using different L-amino acids based organocatalysts a. Tetrahedron: Asymmetry, 27(14-15), 647-653. [Link]

-

Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. (2014). Journal of Chemistry, 2014, 1-7. [Link]

-

2-Allyl-3-hydroxy-benzaldehyde. (n.d.). In SpectraBase. Retrieved from [Link]

-

Claisen Rearrangement. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Bouleghlem, F., Chibani, M., & Laouar, A. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1497-1503. [Link]

-

Samoori, A. A., & Al-Amiery, A. A. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. International Journal of Inorganic Chemistry, 2024, 1-8. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2016). Journal of Applicable Chemistry, 5(1), 134-141. [Link]

-

The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Drewes, S. E., & Emslie, N. D. (1990). Synthesis of Useful Intermediates from the Claisen-Rearrangement of α-Hydroxy Alkyl Acrylate Precursors. South African Journal of Chemistry, 43(1), 1-4. [Link]

-

Al-Majidi, S. M. R., & Al-Amiery, A. A. (2018). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

-

2-hydroxybenzaldehyde. (n.d.). In The Good Scents Company Information System. Retrieved from [Link]

-

Vanillin. (2024, January 16). In Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 2-Allyl-3-methoxybenzaldehyde

Foreword: Understanding the Unseen Energetics of a Versatile Synthetic Intermediate

To the researchers, scientists, and drug development professionals who navigate the complex landscape of molecular innovation, this guide offers a deep dive into the thermochemical properties of 2-Allyl-3-methoxybenzaldehyde. While this aromatic aldehyde is recognized for its utility as a synthetic intermediate in fragrances and pharmaceuticals, a comprehensive understanding of its energetic landscape is crucial for optimizing reaction conditions, ensuring process safety, and predicting its behavior in complex chemical systems.[1][2] This document provides a robust framework for both the experimental determination and computational prediction of its key thermochemical parameters. By elucidating the "why" behind the "how," we aim to equip you with the insights necessary for leveraging this molecule to its full potential.

Molecular Profile of this compound

This compound, with the molecular formula C₁₁H₁₂O₂, is a substituted aromatic aldehyde.[3] Its structure is characterized by a benzene ring functionalized with an allyl group at position 2, a methoxy group at position 3, and a formyl (aldehyde) group at position 1. This unique arrangement of functional groups dictates its reactivity and, consequently, its thermochemical profile.

| Property | Value | Source |

| IUPAC Name | 3-methoxy-2-prop-2-enylbenzaldehyde | PubChem[3] |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[3] |

| Molecular Weight | 176.21 g/mol | PubChem[3] |

| CAS Number | 94956-98-6 | PubChem[3] |

Below is a diagram illustrating the logical relationship between the molecule's structure and its key applications.

Caption: Structural features of this compound and their relevance to its applications.

The Significance of Thermochemical Properties

Thermochemical data, such as the enthalpy of formation, bond dissociation energies, and heat of combustion, are fundamental to understanding the stability and reactivity of a molecule. For a synthetic intermediate like this compound, these values are critical for:

-

Reaction Engineering and Safety: Predicting the heat released or absorbed during a chemical reaction is paramount for safe and efficient process scale-up.

-

Mechanistic Insights: Understanding the energetics of bond cleavage and formation provides a deeper understanding of reaction mechanisms.

-

Predictive Chemistry: Thermochemical data for a parent molecule can be used to estimate the properties of its derivatives, aiding in the rational design of new compounds.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following protocols outline the key experimental workflows for characterizing this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined from the enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Bomb Assembly and Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature change of the water is meticulously recorded over time.

-